Ono-AE3-208

概要

説明

ONO-AE3-208は、プロスタグランジンE2受容体4(EP4)の選択的かつ経口活性のあるアンタゴニストです。 この化合物は、特に前立腺癌において、細胞浸潤、遊走、転移を阻害する上で著しい可能性を示しています 。 また、骨髄由来抑制細胞の活性を抑制し、抗腫瘍免疫を促進する役割も知られています .

科学的研究の応用

ONO-AE3-208は、以下を含む、幅広い科学研究における応用を持っています。

化学: EP4受容体とその様々な化学プロセスにおける役割を研究するためのツールとして使用されます。

生物学: 特に癌研究において、細胞浸潤、遊走、転移に対する効果について調査されています

作用機序

ONO-AE3-208は、プロスタグランジンE2受容体4(EP4)を選択的に拮抗することによって作用を発揮します。 この受容体は、プロスタグランジンの合成に関与するシクロオキシゲナーゼ(COX)-2経路の活性化に関与しています。 EP4を阻害することで、this compoundは骨髄由来抑制細胞の活性を抑制し、炎症を抑制し、抗腫瘍免疫を促進します .

Safety and Hazards

生化学分析

Biochemical Properties

Ono-AE3-208 plays a significant role in biochemical reactions by interacting with the EP4 receptor . It has a high affinity for the EP4 receptor with a Ki value of 1.3 nM . The interactions between this compound and the EP4 receptor are selective, with less impact on the EP3, FP, and TP receptors .

Cellular Effects

This compound has profound effects on various types of cells, particularly cancer cells. It inhibits the invasion, migration, and metastasis of prostate cancer cells . The influence of this compound on cell function is primarily through its interaction with the EP4 receptor, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the EP4 receptor . As an antagonist, it inhibits the activation of the EP4 receptor, leading to changes in gene expression and cellular processes .

Temporal Effects in Laboratory Settings

Its selective and potent inhibition of the EP4 receptor suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its role as an EP4 receptor antagonist, it is expected that different dosages of this compound would have varying effects on the receptor’s activity .

Metabolic Pathways

This compound is involved in the prostaglandin E2 metabolic pathway through its interaction with the EP4 receptor .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its interaction with the EP4 receptor .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target, the EP4 receptor . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are yet to be identified .

準備方法

合成経路と反応条件

ONO-AE3-208は、4-シアノ-2-[(2-(4-フルオロナフタレン-1-イル)プロパンアミド)フェニル]ブタン酸を、特定の条件下で様々な試薬と反応させる多段階プロセスによって合成されます 。 詳細な合成経路と反応条件は、機密情報であり、完全に公表されていません。

工業生産方法

This compoundの工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 この化合物は、通常、化学的完全性と有効性を維持するために管理された環境で製造されます .

化学反応の分析

反応の種類

ONO-AE3-208は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を形成することができます。

還元: 還元反応は、this compoundを還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、コア構造は保持されているものの、異なる官能基が結合した、this compoundの様々な誘導体が含まれます .

類似化合物との比較

類似化合物

L-161,982: 類似の性質を持つ別のEP4受容体アンタゴニスト。

TG6-10-1: 一部の重なり合う効果を持つプロスタグランジンEP2受容体アンタゴニスト。

スルプロストン: より広範な特異性を持つプロスタグランジン受容体アンタゴニスト.

独自性

ONO-AE3-208は、EP4受容体に対する高い選択性と強力な抗癌作用を持つことでユニークです。 細胞浸潤、遊走、転移を阻害する上で著しい有効性を示しており、癌治療の有望な候補となっています .

特性

IUPAC Name |

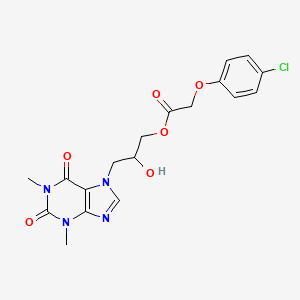

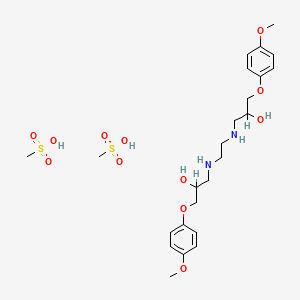

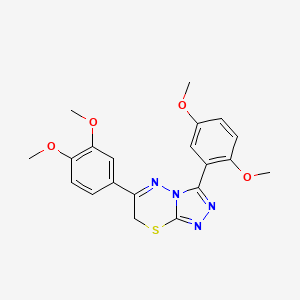

4-[4-cyano-2-[2-(4-fluoronaphthalen-1-yl)propanoylamino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c1-15(18-11-12-21(25)20-7-3-2-6-19(18)20)24(30)27-22-13-16(14-26)9-10-17(22)5-4-8-23(28)29/h2-3,6-7,9-13,15H,4-5,8H2,1H3,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDIMKNAJUQTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)F)C(=O)NC3=C(C=CC(=C3)C#N)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435810 | |

| Record name | ONO-AE3-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402473-54-5 | |

| Record name | ONO-AE3-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of ONO-AE3-208?

A1: this compound specifically targets the EP4 receptor, a G protein-coupled receptor that binds to prostaglandin E2 (PGE2) [, , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does this compound exert its effects on the EP4 receptor?

A2: this compound acts as an antagonist, meaning it binds to the EP4 receptor and blocks the binding of its natural ligand, PGE2. This prevents the activation of downstream signaling pathways normally triggered by PGE2 [, , , , , , , , , , , , , , , , , , , , , , , ].

Q3: What are the downstream consequences of EP4 receptor antagonism by this compound?

A3: Blocking EP4 signaling with this compound has been shown to:

- Inhibit tumor cell proliferation and invasion [, , , , , , , , , , , , , , , , , , , , , , ].

- Reduce tumor-associated angiogenesis and lymphangiogenesis [, , , , , , , , , , , , , ].

- Suppress the activity of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) [, , , , , , , , , , , , , , , , , , , , , , , ] and tumor-associated macrophages (TAMs) [].

- Enhance the activity of natural killer (NK) cells [].

- Downregulate tumor metabolism, including glycolysis, fatty acid oxidation, and oxidative phosphorylation [].

Q4: What is the role of the COX-2/PGE2 pathway in cancer, and how does this compound modulate this pathway?

A4: The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in cancer, leading to increased production of PGE2. PGE2, acting through its receptors like EP4, promotes tumor growth, angiogenesis, and immune suppression. This compound, by blocking EP4, disrupts the downstream effects of this pathway, ultimately inhibiting tumor progression [, , , , , , , , , , , , , , , , , , , , , , , ].

Q5: How does this compound affect the tumor microenvironment?

A5: this compound has been shown to modulate the tumor microenvironment by:

- Reducing the infiltration of immunosuppressive MDSCs and TAMs [, ].

- Promoting a shift in TAM polarization from the pro-tumorigenic M2 phenotype to the anti-tumorigenic M1 phenotype [].

- Increasing the infiltration and activation of NK cells [].

- Reducing tumor hypoxia and normalizing tumor vasculature [].

Q6: Has this compound shown synergy with other cancer therapies?

A6: Yes, preclinical studies have shown that this compound synergizes with anti-PD-1 therapy, leading to enhanced antitumor efficacy. This combination therapy resulted in increased NK cell activation, TAM polarization towards the M1 phenotype, reduced tumor hypoxia, and improved tumor vessel normalization [].

Q7: Are there any studies on the structure-activity relationship (SAR) of this compound?

A7: The provided research excerpts do not specifically address the SAR of this compound. Detailed investigations into the impact of structural modifications on the compound's activity, potency, and selectivity would likely be part of the drug discovery and optimization process, which are not fully elaborated in these excerpts.

Q8: What is known about the stability and formulation of this compound?

A8: The provided research excerpts primarily focus on the biological activity and mechanism of action of this compound. While they don't provide specific details on stability or formulation strategies, the compound's successful use in various in vitro and in vivo settings implies the existence of suitable formulations for research purposes.

Q9: Is there information available about SHE (Safety, Health, and Environment) regulations related to this compound?

A9: The provided research excerpts primarily focus on the scientific aspects of this compound and do not cover SHE regulations. As a research compound, adherence to relevant safety guidelines and regulations during handling, storage, and disposal would be essential.

Q10: What is the in vitro efficacy of this compound?

A10: In vitro studies have demonstrated that this compound can:

- Inhibit the proliferation, migration, and invasion of various cancer cell lines, including those derived from breast cancer [, , , , , , , , , , , , , ], prostate cancer [, , , , , , , , , , , , , , , , , , , ] and oral squamous cell carcinomas [].

Q11: What is the in vivo efficacy of this compound?

A11: In vivo studies have demonstrated that this compound can:

- Inhibit the growth of various tumor types in mouse models, including glioblastoma [, , ], breast cancer [, , , , , , , , , , , , , ], and prostate cancer [, , , , , ].

- Reduce tumor metastasis to the lungs, lymph nodes, and bone [, , , , , , , , , , , , , , , , , , , , ].

- Prolong survival in mouse models of glioblastoma and breast cancer [, , , , , , , , , , , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1677256.png)

![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)